molecular formula C13H16N4O2S B15231333 N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

Cat. No.: B15231333
M. Wt: 292.36 g/mol
InChI Key: MGYLPKFOTGEXAE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide involves several steps. One common method includes the reaction of N-methylpyridine-3-sulfonamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylpyridine-3-sulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product . Industrial production methods may involve similar steps but optimized for large-scale synthesis.

Chemical Reactions Analysis

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the interaction between Rab27a and its effectors, which are involved in the regulation of vesicle trafficking. This inhibition disrupts the migration and invasion of cancer cells, thereby reducing their metastatic potential .

Comparison with Similar Compounds

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide is unique in its ability to target Rab27a interactions. Similar compounds include:

This compound’s specificity for Rab27a interactions makes it a valuable tool in cancer research.

Biological Activity

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide (BHMPS) is a synthetic compound that has garnered attention for its biological activities, particularly in the context of cancer research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Synthesis

BHMPS is a derivative of pyridine and sulfonamide, characterized by its hydrazine moiety. The synthesis involves the reaction of N-benzyl-4-hydrazinyl-N-methylpyridine with sulfonamide groups, creating a compound with potential inhibitory effects on specific biological pathways.

Research indicates that BHMPS functions primarily as an inhibitor of the Rab27a protein, which is involved in cellular processes such as exocytosis and cell migration. The compound disrupts the interaction between Rab27a and its effector proteins, leading to reduced tumor cell invasion and migration.

Key Findings:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : BHMPS treatment resulted in decreased expression of EMT transcription factors such as Snail, Slug, Zeb1, and Twist1 in breast cancer cells, which are critical for metastasis .
  • Signaling Pathway Modulation : The compound inhibited focal adhesion kinase (FAK) and c-Jun N-terminal kinase (JNK) activation, which are pivotal in regulating cell motility and invasion .

Anticancer Properties

BHMPS has shown significant potential in inhibiting breast cancer cell lines such as MDA-MB-231 and BT549. The compound's ability to decrease cell migration was linked to its effects on signaling pathways associated with cancer progression.

Table 1: Biological Activity of BHMPS

Activity Effect Cell Line
Inhibition of MigrationSignificant reductionMDA-MB-231
EMT Factor ExpressionDecreased levelsMDA-MB-231, BT549
FAK ActivationInhibition observedMDA-MB-231
JNK ActivationInhibition observedMDA-MB-231

Case Studies

  • Breast Cancer Study : A study published in 2022 demonstrated that BHMPS effectively reduced the migration and invasion capabilities of breast cancer cells by disrupting Rab27a-mediated signaling pathways. The results indicated a clear correlation between BHMPS treatment and decreased levels of ECM markers associated with tumor aggressiveness .
  • Antimetastatic Potential : Further investigations revealed that BHMPS not only inhibited Rab27a but also affected downstream signaling molecules involved in cellular adhesion and migration. This multifaceted approach highlights its potential as an antimetastatic agent .

Future Directions

The promising results from studies involving BHMPS suggest several avenues for future research:

  • Exploration in Other Cancer Types : Investigating the efficacy of BHMPS in other cancer models could provide insights into its broader therapeutic potential.
  • Combination Therapies : Evaluating the effects of BHMPS in combination with existing therapies may enhance treatment outcomes.
  • Mechanistic Studies : Further elucidation of the molecular mechanisms through which BHMPS exerts its effects will be crucial for optimizing its application in clinical settings.

Properties

Molecular Formula

C13H16N4O2S

Molecular Weight

292.36 g/mol

IUPAC Name

N-benzyl-4-hydrazinyl-N-methylpyridine-3-sulfonamide

InChI

InChI=1S/C13H16N4O2S/c1-17(10-11-5-3-2-4-6-11)20(18,19)13-9-15-8-7-12(13)16-14/h2-9H,10,14H2,1H3,(H,15,16)

InChI Key

MGYLPKFOTGEXAE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CN=C2)NN

Origin of Product

United States

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